molecular formula C17H12O4 B023905 3-Benzoyl-7-methoxycoumarin CAS No. 64267-12-5

3-Benzoyl-7-methoxycoumarin

Cat. No. B023905
CAS RN: 64267-12-5
M. Wt: 280.27 g/mol
InChI Key: HYORIVUCOQKMOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Benzoyl-7-methoxycoumarin and its metal complexes have been synthesized and characterized using various techniques including elemental analyses, molar conductance, Fourier-transform infrared spectroscopy, and cyclic voltammetry (Radha, Mothilal, Thamaraichelvan, & Shanmugam, 2018). Another study explored the reactions of 3-acylchromones with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone, leading to the synthesis of benzo[c]coumarins, among other compounds (Iaroshenko, Savych, Villinger, Sosnovskikh, & Langer, 2012).

Molecular Structure Analysis

The molecular structure of 3-Benzoyl-7-methoxycoumarin has been studied using Density Functional Theory (DFT) calculations, providing insights into its geometry, vibrational assignments, and electronic properties (Alam et al., 2018).

Chemical Reactions and Properties

3-Benzoyl-7-methoxycoumarin undergoes various chemical reactions, leading to the formation of different derivatives. These reactions include one-pot syntheses and interactions with various reagents, contributing to the compound's versatility in chemical synthesis and applications (Majumdar, Samanta, Ansary, & Roy, 2012).

Physical Properties Analysis

The physical properties of 3-Benzoyl-7-methoxycoumarin, such as its fluorescence characteristics, have been a subject of interest. Modifications to the compound can lead to shifts in its fluorescence properties, which are useful in analytical applications (Murata et al., 2005).

Chemical Properties Analysis

Studies on 3-Benzoyl-7-methoxycoumarin also focus on its chemical properties, including its antioxidant activities and DNA-binding capabilities. These properties are significant in understanding the compound's potential applications in medicinal chemistry (Wang, Yang, Qi, & Qin, 2009).

Scientific Research Applications

Application in Synthesis of Metal Complexes

  • Summary of the Application : 3-Benzoyl-7-methoxycoumarin has been used as a ligand to synthesize a series of metal complexes . These complexes have been studied for their antimicrobial properties .
  • Methods of Application or Experimental Procedures : The metal complexes were synthesized and characterized using various techniques including elemental analyses, molar conductance, Fourier-transform infrared spectroscopy, thermogravimetric analysis, electron paramagnetic resonance, proton nuclear magnetic resonance spectroscopy, and cyclic voltammetry .
  • Results or Outcomes : The synthesized metal complexes exhibited an octahedral geometry around the metal center . Antimicrobial studies of these metal complexes and the ligand were conducted against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa and Aspergillus niger and Candida albicans species. The metal complexes exerted greater antimicrobial activities compared to the ligand .

Application in Fluorescent Chemosensors

  • Summary of the Application : 3-Benzoyl-7-methoxycoumarin has been used in the field of fluorescent chemosensors . These chemosensors are used to detect various bioactive elements and environmental pollutants .
  • Results or Outcomes : The use of 3-Benzoyl-7-methoxycoumarin in fluorescent chemosensors has shown promise in the detection of various bioactive elements and environmental pollutants .

Application in Analysis of Emerging Contaminants

  • Summary of the Application : 3-Benzoyl-7-methoxycoumarin has been used in the analysis of emerging contaminants, specifically perfluorinated substances . These substances are a group of man-made chemicals that have been used in industry and consumer products worldwide since the 1950s .
  • Results or Outcomes : The use of 3-Benzoyl-7-methoxycoumarin in the detection of perfluorinated substances has shown promise . These substances are of concern due to their persistence in the environment and potential health effects .

Future Directions

The future directions of research on 3-Benzoyl-7-methoxycoumarin could involve further exploration of its potential antitumor activity, as suggested by studies on coumarin derivatives . Additionally, more research could be conducted to understand its mechanism of action and to develop it into a potential therapeutic agent.

properties

IUPAC Name

3-benzoyl-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYORIVUCOQKMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321660
Record name 3-Benzoyl-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-7-methoxycoumarin

CAS RN

64267-12-5
Record name 64267-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzoyl-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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